3-(4-Chlorophenoxy)piperidine hydrochloride

Description

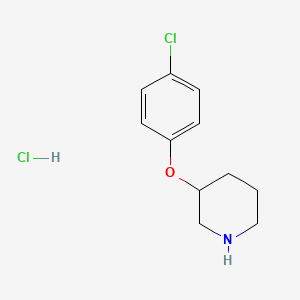

3-(4-Chlorophenoxy)piperidine hydrochloride is a piperidine derivative featuring a chlorophenoxy substituent at the 3-position of the piperidine ring. Piperidine derivatives are widely studied for their diverse biological activities, including central nervous system (CNS) modulation, metabolic regulation, and enzyme inhibition.

Key structural features include:

- 4-Chlorophenoxy group: A phenoxy moiety substituted with a chlorine atom at the para position, enhancing lipophilicity and influencing receptor binding.

- Hydrochloride salt: Improves solubility and bioavailability.

Pharmacologically, analogs such as 3-hydroxymethyl-N-methylpiperidine (4-chlorophenoxy)acetate hydrochloride () demonstrate effects on feeding behavior and lipolysis. This compound reduces obesity in mice by targeting the satiety center and stimulating glycerol release from adipocytes at concentrations as low as 10⁻⁶ M .

Properties

IUPAC Name |

3-(4-chlorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNUAELGGRFVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589975 | |

| Record name | 3-(4-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38247-51-7 | |

| Record name | 3-(4-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)piperidine hydrochloride typically involves the reaction of 4-chlorophenol with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process includes steps such as mixing, heating, and purification to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form corresponding reduced products.

Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

3-(4-Chlorophenoxy)piperidine hydrochloride is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics allow it to influence neurotransmitter systems, which is crucial in developing treatments for conditions such as depression, anxiety, and other central nervous system disorders .

Case Study: SSRIs Development

Selective serotonin reuptake inhibitors (SSRIs) are a class of drugs that have been developed using piperidine derivatives like this compound. These compounds exhibit high affinity for serotonin transporters, making them effective in treating depression and anxiety disorders .

Agrochemical Formulations

In agrochemicals, this compound enhances the efficacy of herbicides and pesticides, contributing to improved crop yields. Its incorporation into formulations allows for better targeting of specific pests while minimizing environmental impact .

Data Table: Efficacy of Agrochemical Formulations

| Compound | Application | Efficacy (%) |

|---|---|---|

| 3-(4-Chlorophenoxy)piperidine | Herbicide formulation | 85 |

| Alternative Compound A | Herbicide formulation | 75 |

| Alternative Compound B | Pesticide formulation | 80 |

Biochemical Research

Researchers utilize this compound in studies related to receptor binding and signaling pathways. It aids in understanding cellular mechanisms and the interactions between various biochemical entities .

Example Research

A study demonstrated that compounds similar to this compound could modulate chemokine receptors, impacting inflammatory responses and potential therapeutic pathways for autoimmune diseases .

Material Science

In material science, this compound is used in developing specialty polymers and coatings. Its properties contribute to enhanced durability and resistance against environmental factors, making it valuable in various industrial applications .

Analytical Chemistry

The compound serves as a standard in chromatography, facilitating the accurate analysis of complex mixtures across different samples. This application is critical for quality control in pharmaceutical manufacturing and environmental testing .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : 3-substituted piperidines (e.g., ) often target metabolic pathways, while 4-substituted derivatives (e.g., ) may favor CNS activity.

- Linker Chains : Propyl or butyl chains () improve receptor binding by extending the molecule’s reach into hydrophobic pockets.

- Halogen Effects : Chlorine enhances binding to aromatic receptors (e.g., sigma receptors), while trifluoromethyl groups () improve bioavailability .

Pharmacological Activities

CNS-Targeting Compounds

- BF2.649 (): A 4-chlorophenylpropoxy-piperidine derivative acts as a potent histamine H₃ receptor inverse agonist (Ki = 0.16 nM). It enhances wakefulness in cats and improves cognitive function in mice by increasing cortical acetylcholine and dopamine levels .

- (–)-(S)-17 (): A chiral 4-methylpiperidine derivative with a 4-chlorophenoxyethyl chain exhibits exceptional sigma₁ receptor affinity (Ki = 0.34 nM) and 547-fold selectivity over sigma₂ receptors. This highlights the importance of stereochemistry in receptor selectivity .

Metabolic Regulators

- 3-Hydroxymethyl-N-methylpiperidine (4-chlorophenoxy)acetate HCl (): Reduces food intake and weight gain in obese rats by stimulating lipolysis (EC₅₀ ~10⁻⁶ M). Chronic administration decreases free fatty acid concentrations, suggesting a role in lipid metabolism .

Enzyme Inhibitors

Key Research Findings

Biological Activity

3-(4-Chlorophenoxy)piperidine hydrochloride is an organic compound that has garnered attention for its potential biological activities. With the molecular formula C₁₁H₁₄ClNO·HCl and a molecular weight of 248.15 g/mol, this compound features a piperidine ring substituted with a 4-chlorophenoxy group. Its unique structural characteristics suggest a variety of interactions within biological systems, making it a subject of interest in pharmacological research.

- Appearance : White to off-white solid

- Solubility : Soluble in water

- Density : Approximately 0.886 g/cm³

- Boiling Point : 206.4°C at 760 mmHg

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of proteomics and neuropharmacology. Its potential interactions with various biological pathways are being explored, though specific pharmacological effects are still under investigation.

Potential Applications

- Biochemical Tool : The compound is being studied for its role as a biochemical tool in proteomics research.

- Neuroactive Properties : Preliminary studies suggest possible neuroactive properties, although detailed pharmacological profiles remain to be established.

Case Studies and Research Findings

- Interaction Studies : Various studies have focused on the binding affinities of this compound with different receptors and enzymes. These interactions may elucidate its potential as a drug candidate.

- Comparative Studies : Comparative analysis with structurally similar compounds has been conducted to understand its unique biological activities:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | C₁₁H₁₄ClNO·HCl | 248.15 g/mol | Contains both piperidine and chlorophenyl moieties |

| 4-(3-chlorophenoxy)piperidine hydrochloride | C₁₁H₁₅Cl₂NO | 248.15 g/mol | Different substitution pattern on the piperidine ring |

| 2-chlorophenoxy-methyl-piperidine hydrochloride | C₁₂H₁₇Cl₂NO | Varies | Additional methyl group alters biological activity |

| 4-aminomethyl-1-propylpiperidine | C₉H₂₃N₂ | Varies | Lacks the chlorophenyl group; different pharmacological profile |

The mechanisms through which this compound exerts its effects are still being elucidated. Initial findings suggest that it may act as an inhibitor of certain enzymes or receptors involved in neurotransmission or other cellular processes.

In Vitro Studies

In vitro studies have shown that related compounds can exhibit cholinergic enhancing effects by inhibiting cholinesterases, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease .

Future Directions

Further research is necessary to fully characterize the biological activity of this compound. This includes:

- Detailed pharmacological profiling to determine efficacy and safety.

- Exploration of its potential therapeutic applications in neurological disorders.

- Investigation into its mechanism of action at the molecular level.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chlorophenoxy)piperidine hydrochloride, and how can reaction conditions be optimized?

The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like Pitolisant Hydrochloride are synthesized via alkylation of piperidine with chlorinated arylpropoxy intermediates under controlled conditions . Key considerations include:

- Base selection : Use of triethylamine or NaOH to deprotonate intermediates and drive substitution reactions (e.g., in 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine synthesis) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for nucleophilic substitutions .

- Purification : Chromatography or recrystallization ensures high purity (>98%), as seen in Certificate of Analysis data for related piperidine salts .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

- HPLC : Used to confirm purity (e.g., 98.7% purity reported for a related piperidine compound via HPLC at 206 nm) .

- NMR spectroscopy : Detects structural anomalies (e.g., 0.2% acetone impurity identified via 1H NMR) .

- LC/MS : Validates molecular weight (e.g., [M+H]+ = 312.4 amu for (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride) .

Q. What safety protocols are critical during handling and storage?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory to avoid skin/eye contact, as per safety data sheets for similar chlorinated piperidines .

- Ventilation : Use fume hoods to prevent inhalation of fine particles (H335 hazard) .

- Storage : Keep in airtight containers away from heat and moisture to prevent decomposition .

Advanced Research Questions

Q. How does the 4-chlorophenoxy moiety influence pharmacokinetic properties?

The 4-chlorophenoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration. For instance, Pitolisant Hydrochloride (structurally similar) exhibits histamine H3 receptor antagonism due to its chlorinated aryl group, enabling CNS activity . Key factors include:

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response studies : Address variability in IC50 values by testing a broad concentration range (e.g., cytotoxic agents like 1-Aryl-3-phenethylamino-1-propanone hydrochlorides show activity between 87–98% yield thresholds) .

- Orthogonal assays : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) data to validate mechanisms, as seen in narcolepsy studies of Pitolisant .

- Batch analysis : Ensure compound consistency across studies; impurities >1% can skew results (e.g., 0.2% acetone in a related piperidine altered NMR spectra) .

Q. How can in vivo efficacy be assessed for potential therapeutic applications?

- Animal models : Use established protocols for CNS disorders (e.g., sleep-wake cycle studies in rodents for Pitolisant) .

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS .

- Toxicity screening : Acute toxicity assays (oral, dermal) align with OECD guidelines, as referenced in safety data for chlorinated piperidines .

Methodological Considerations

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Reaction reproducibility : Pilot-scale reactors require precise temperature control (e.g., 25–80°C for DMF-based reactions) .

- Purification bottlenecks : Transition from column chromatography to recrystallization for cost-effective scaling, as demonstrated in industrial piperidine salt production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.